2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
Description
2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyridazine core substituted with a cyclopropyl group at position 4, an o-tolyl group at position 1, and a 2-methoxyphenylacetamide moiety at position 2. Structural elucidation of such compounds typically employs spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography, with refinement tools like SHELX playing a critical role in confirming molecular configurations .
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-15-7-3-5-9-19(15)29-23-17(13-25-29)22(16-11-12-16)27-28(24(23)31)14-21(30)26-18-8-4-6-10-20(18)32-2/h3-10,13,16H,11-12,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSACGMBQFLOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4OC)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an anticancer agent. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 429.48 g/mol. The structure features a complex arrangement of rings and functional groups that contribute to its biological properties.
The primary mechanism of action for this compound is its role as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region in kinase active sites. This interaction disrupts critical signaling pathways such as the mTOR pathway, which is essential for cell growth and proliferation. By inhibiting these pathways, the compound can reduce cell growth and division, making it a candidate for anticancer therapies.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent activity against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown significant inhibitory effects on human cancer cell lines, with IC50 values indicating strong antiproliferative activity.
- Cell Cycle Arrest : Mechanistic studies suggest that this compound can induce G2/M phase arrest in cancer cells, leading to apoptosis through mitochondrial pathways .
Anti-inflammatory and Other Activities
Beyond anticancer properties, preliminary studies suggest that derivatives of pyrazolo compounds may also exhibit anti-inflammatory effects. For example, some related compounds have demonstrated the ability to inhibit nitric oxide production and other inflammatory mediators .
Case Studies
Several studies have documented the biological activities of pyrazolo derivatives:
- Antitumor Activity : A study evaluating various pyrazolo derivatives found that modifications in their structure could significantly enhance their binding affinity to target proteins involved in tumor growth. For example, compounds with specific substitutions on the pyrazole ring showed improved potency against multiple cancer types .
- Mechanistic Insights : Research has shown that certain pyrazole derivatives can inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to apoptosis in cancer cells through mitochondrial pathways .
- Comparative Analysis : In comparison with other kinase inhibitors, this compound stands out due to its unique structural features that confer specific biological activities not seen in other compounds.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.48 g/mol |
| Primary Activity | Kinase Inhibition |
| Notable Effects | Anticancer, Anti-inflammatory |
| IC50 Values (Cancer Lines) | Varies (nanomolar range) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo-pyridine and pyrazolo-pyridazine derivatives, focusing on synthetic methods, substituent effects, and physicochemical properties. Data are drawn from peer-reviewed syntheses of analogous molecules .
Key Observations
Core Heterocycle Differences :
- The target compound’s pyrazolo[3,4-d]pyridazine core contains two adjacent nitrogen atoms, distinguishing it from pyrazolo[3,4-b]pyridine analogs (one nitrogen). This difference likely influences electronic properties and binding interactions.
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound’s acetamide moiety (electron-donating) contrasts with the nitro group in compound 4h (electron-withdrawing). Nitro-substituted analogs exhibit higher melting points (231–233°C vs. 209–211°C for methoxy), attributed to stronger intermolecular dipole interactions .
Synthetic Methodology :
- Similar compounds are synthesized via N-alkylation using K₂CO₃ in DMF under mild conditions (room temperature, 15–24 h) . The target compound likely follows analogous protocols, though cyclopropyl and o-tolyl substituents may require tailored starting materials.
Spectroscopic Trends :
- Carbonyl stretches (C=O) in related compounds range between 1668–1682 cm⁻¹ , consistent with acetamide functionalities. The target compound’s IR spectrum would likely align with this range.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
